Allyl 3-aminopropanoate
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Overview
Description
Allyl 3-aminopropanoate is an organic compound that features both an allyl group and an amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the reductive amination of this compound with a suitable aldehyde or ketone . Another method includes the condensation of this compound with carboxylic acids or their derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as nickel or palladium to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Allyl 3-aminopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .
Comparison with Similar Compounds
3-Aminopropanoic acid: This compound is structurally similar but lacks the allyl group.
Allyl amine: Another similar compound, which features an allyl group attached to an amine.
Uniqueness: Allyl 3-aminopropanoate is unique due to its combination of an allyl group and an amino group on a propanoate backbone. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
prop-2-enyl 3-aminopropanoate |
InChI |
InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2 |
InChI Key |
PWCFLPWPZDNXFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCN |
Origin of Product |
United States |
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